molecular formula C20H16F2O3 B14232540 Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- CAS No. 748799-10-2

Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-

Cat. No.: B14232540
CAS No.: 748799-10-2
M. Wt: 342.3 g/mol
InChI Key: BIBCJRNVCKNZOU-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- is a chemical compound with the molecular formula C20H16F2O3. This compound is known for its unique structure, which includes two fluorinated hydroxyphenyl groups attached to a cyclohexanone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- typically involves the condensation reaction between cyclohexanone and 3-fluoro-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an alcohol solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It can also interact with cellular membranes, altering their properties and influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis((4-hydroxy-3-methoxyphenyl)methylene)cyclohexanone
  • 2,6-Bis((4-hydroxyphenyl)methylene)cyclohexanone

Uniqueness

Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]- is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorinated hydroxyphenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

748799-10-2

Molecular Formula

C20H16F2O3

Molecular Weight

342.3 g/mol

IUPAC Name

2,6-bis[(3-fluoro-4-hydroxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16F2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2

InChI Key

BIBCJRNVCKNZOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)F)C(=O)C(=CC3=CC(=C(C=C3)O)F)C1

Origin of Product

United States

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